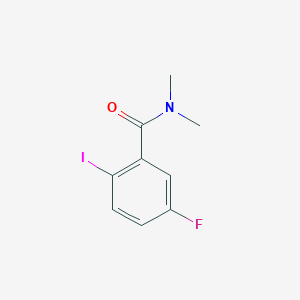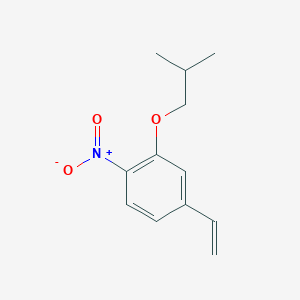
4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring substituted with a nitrovinylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a tetrahydropyran derivative reacts with a nitrovinylphenoxy compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a suitable catalyst.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrogen gas, platinum or palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-((2-Amino-5-vinylphenoxy)methyl)tetrahydro-2H-pyran.
Reduction: 4-((2-Nitro-5-ethylphenoxy)methyl)tetrahydro-2H-pyran.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
科学的研究の応用
4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group can also participate in reactions with nucleophiles, affecting cellular pathways.
類似化合物との比較
Similar Compounds
4-((2-Nitrophenoxy)methyl)tetrahydro-2H-pyran: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-((2-Amino-5-vinylphenoxy)methyl)tetrahydro-2H-pyran: Contains an amino group instead of a nitro group, which alters its chemical and biological properties.
4-((2-Nitro-5-ethylphenoxy)methyl)tetrahydro-2H-pyran: The vinyl group is hydrogenated to an ethyl group, affecting its reactivity.
Uniqueness
4-((2-Nitro-5-vinylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both a nitro group and a vinyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-[(5-ethenyl-2-nitrophenoxy)methyl]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-11-3-4-13(15(16)17)14(9-11)19-10-12-5-7-18-8-6-12/h2-4,9,12H,1,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDUNMRTGPGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1- (4-methoxybenzyl) -1H-pyrrolo [2, 3-c]pyridine](/img/structure/B8151914.png)
![1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151916.png)
![5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151920.png)
![5-Chloro-1-isobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151934.png)
![5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151935.png)
![5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151943.png)





